(R)-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine
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Overview
Description
®-3,3-Difluoro-8-azaspiro[45]decan-1-amine is a chiral amine compound characterized by a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine typically involves the use of transaminase enzymes in a biocatalytic process. This method is favored for its enantioselectivity and mild reaction conditions. The process involves the transamination of a suitable precursor, often under continuous flow conditions to enhance efficiency and yield .
Industrial Production Methods
Industrial production of this compound can be achieved through a continuous flow-mode synthesis using transaminase biocatalysts. This method allows for the production of chiral amines with high enantiomeric excess and is scalable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
®-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce various reduced amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, ®-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable for creating novel compounds with potential pharmaceutical applications .
Biology
In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. Its chiral nature allows for the exploration of enantioselective biological processes .
Medicine
In medicine, ®-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific pathways or receptors .
Industry
Industrially, this compound is used in the production of pharmaceuticals and fine chemicals. Its efficient synthesis and versatility make it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of ®-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity. This selective binding can influence various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
1-Thia-4,8-diazaspiro[4.5]decan-3-one: Known for its anti-ulcer activity.
8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one: Investigated for its medicinal properties.
Uniqueness
®-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine is unique due to its difluoro substitution, which can significantly alter its chemical reactivity and biological activity compared to other spirocyclic amines. This structural feature enhances its potential as a versatile building block in synthetic chemistry and as a lead compound in drug discovery .
Properties
Molecular Formula |
C9H16F2N2 |
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Molecular Weight |
190.23 g/mol |
IUPAC Name |
(4R)-2,2-difluoro-8-azaspiro[4.5]decan-4-amine |
InChI |
InChI=1S/C9H16F2N2/c10-9(11)5-7(12)8(6-9)1-3-13-4-2-8/h7,13H,1-6,12H2/t7-/m1/s1 |
InChI Key |
AMFUYLGGRMKMSG-SSDOTTSWSA-N |
Isomeric SMILES |
C1CNCCC12CC(C[C@H]2N)(F)F |
Canonical SMILES |
C1CNCCC12CC(CC2N)(F)F |
Origin of Product |
United States |
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